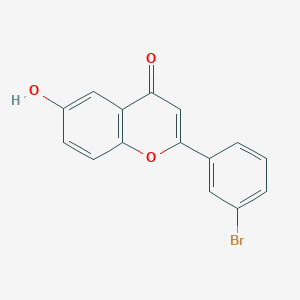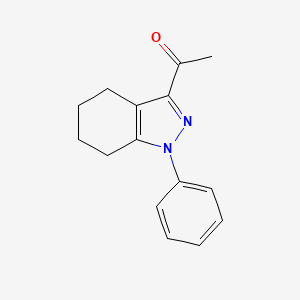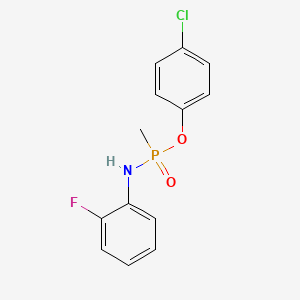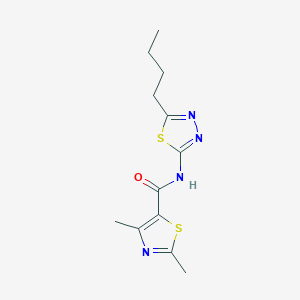
2-(3-Bromophenyl)-6-hydroxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromophenyl)-6-hydroxychromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives It is characterized by the presence of a bromophenyl group at the second position and a hydroxyl group at the sixth position of the chromen-4-one scaffold
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-6-hydroxychromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process can be optimized for higher yields and purity by adjusting the reaction parameters such as temperature, solvent, and catalyst concentration. Additionally, purification techniques like column chromatography or recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions
2-(3-Bromophenyl)-6-hydroxychromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 2-(3-Bromophenyl)-6-oxo-chromen-4-one, while reduction of the bromophenyl group may produce 2-phenyl-6-hydroxychromen-4-one.
科学的研究の応用
2-(3-Bromophenyl)-6-hydroxychromen-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 2-(3-Bromophenyl)-6-hydroxychromen-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid: This compound has a similar bromophenyl group but differs in the core structure and functional groups.
3-(3-Bromophenyl)-7-acetoxycoumarin: Another compound with a bromophenyl group, but with different substituents and biological activities.
Uniqueness
2-(3-Bromophenyl)-6-hydroxychromen-4-one is unique due to its specific substitution pattern and the presence of both a hydroxyl and a bromophenyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
特性
IUPAC Name |
2-(3-bromophenyl)-6-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO3/c16-10-3-1-2-9(6-10)15-8-13(18)12-7-11(17)4-5-14(12)19-15/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTUWUYJAPGCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)C3=C(O2)C=CC(=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-5-oxo-N-[2-(phenylthio)ethyl]-1-(4-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5623913.png)

![2-(pyridin-4-ylmethyl)-9-(3-pyridin-4-ylpropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623924.png)
![4-{[4-(5-methyl-1,3,4-oxadiazol-2-yl)piperazin-1-yl]acetyl}morpholine](/img/structure/B5623931.png)

![N-({1-[(2-METHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)PROPANAMIDE](/img/structure/B5623940.png)
![N-[(1R,2R)-2-(benzyloxy)cyclohexyl]-5-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5623941.png)
![5-(5-bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5623949.png)

![1-[2-(2-methyl-1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B5623960.png)
![N-[3-(trifluoromethyl)phenyl]-1H-benzimidazole-6-carboxamide](/img/structure/B5623963.png)
![[(3aS,10aS)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a-yl]methanol](/img/structure/B5623974.png)
![3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5623987.png)
